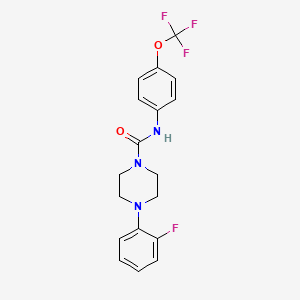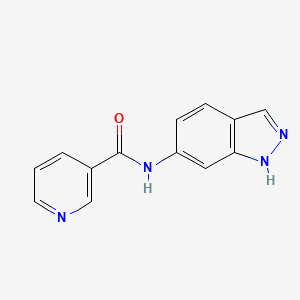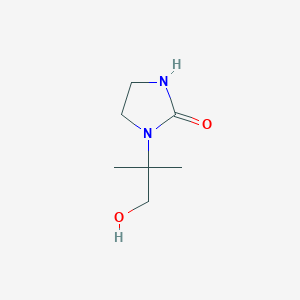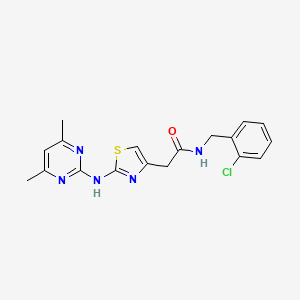
(4-(2-Fluorophenyl)piperazinyl)-N-(4-(trifluoromethoxy)phenyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-Fluorophenyl)piperazinyl)-N-(4-(trifluoromethoxy)phenyl)formamide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a piperazine ring substituted with a fluorophenyl group and a formamide moiety attached to a trifluoromethoxyphenyl group. Its structure imparts significant chemical stability and reactivity, making it a subject of interest in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Fluorophenyl)piperazinyl)-N-(4-(trifluoromethoxy)phenyl)formamide typically involves multiple steps:
Formation of the Piperazine Ring: The initial step often involves the synthesis of the piperazine ring, which can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Fluorophenyl Group: The piperazine ring is then substituted with a 2-fluorophenyl group. This can be done via nucleophilic aromatic substitution, where the piperazine acts as a nucleophile attacking a fluorobenzene derivative.
Attachment of the Formamide Moiety: The final step involves the formation of the formamide linkage. This is typically achieved by reacting the substituted piperazine with a formylating agent such as formic acid or formamide in the presence of a dehydrating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve high purity of the final product.
化学反応の分析
Types of Reactions
(4-(2-Fluorophenyl)piperazinyl)-N-(4-(trifluoromethoxy)phenyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated aromatic compounds in the presence of a base or acid catalyst.
Major Products
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced amine derivatives with hydrogenated functional groups.
Substitution Products: Various substituted aromatic compounds depending on the substituents used.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of catalytic processes.
Material Science: Its unique structure makes it suitable for the development of advanced materials with specific electronic and optical properties.
Biology and Medicine
Pharmacology: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders due to its piperazine core.
Biological Probes: It can be used as a probe in biochemical assays to study receptor-ligand interactions.
Industry
Agrochemicals: The compound’s derivatives are explored for use in agrochemicals, providing pest control solutions with improved efficacy.
Polymers: It is used in the synthesis of polymers with enhanced thermal and mechanical properties.
作用機序
The mechanism by which (4-(2-Fluorophenyl)piperazinyl)-N-(4-(trifluoromethoxy)phenyl)formamide exerts its effects involves:
Molecular Targets: The compound interacts with specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including neurotransmitter signaling and metabolic processes.
類似化合物との比較
Similar Compounds
(4-(2-Fluorophenyl)piperazinyl)-N-(4-methoxyphenyl)formamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(4-(2-Fluorophenyl)piperazinyl)-N-(4-chlorophenyl)formamide: Contains a chlorophenyl group instead of a trifluoromethoxy group.
Uniqueness
Chemical Stability: The trifluoromethoxy group imparts greater chemical stability compared to methoxy or chlorophenyl derivatives.
Reactivity: Enhanced reactivity in substitution reactions due to the electron-withdrawing nature of the trifluoromethoxy group.
Biological Activity: Potentially different pharmacological profiles due to variations in electronic and steric effects.
This detailed overview provides a comprehensive understanding of (4-(2-Fluorophenyl)piperazinyl)-N-(4-(trifluoromethoxy)phenyl)formamide, highlighting its synthesis, reactions, applications, and unique properties
特性
IUPAC Name |
4-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O2/c19-15-3-1-2-4-16(15)24-9-11-25(12-10-24)17(26)23-13-5-7-14(8-6-13)27-18(20,21)22/h1-8H,9-12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJPUHASHBVFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2825366.png)
![Methyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate](/img/structure/B2825370.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(4-fluorophenoxy)ethyl)acetamide](/img/structure/B2825371.png)
![Ethyl 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B2825372.png)

![{1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride](/img/structure/B2825374.png)
![1-[8-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione](/img/structure/B2825375.png)
![N-(2-chlorobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2825376.png)

![7-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B2825380.png)

![2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2825387.png)

![tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate](/img/structure/B2825389.png)
